molecular formula C8H8FNO B14862880 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one

1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one

Cat. No.: B14862880
M. Wt: 153.15 g/mol
InChI Key: MFJHKHMRDPQSJA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom and a methyl group on the pyridine ring, which imparts unique chemical and physical properties. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® as a fluorinating agent, which provides high yields of fluorinated pyridines . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its use in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific targets.

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group enhances its stability and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(4-fluoro-5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-3-10-4-7(6(2)11)8(5)9/h3-4H,1-2H3

InChI Key

MFJHKHMRDPQSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1F)C(=O)C

Origin of Product

United States

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